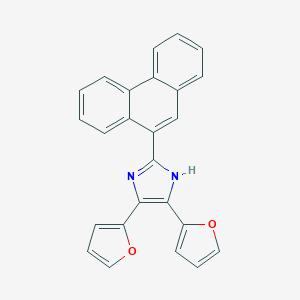![molecular formula C20H24ClN3O2 B288939 2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone](/img/structure/B288939.png)
2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone, also known as CEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone involves the inhibition of various signaling pathways involved in cell proliferation, inflammation, and apoptosis. Studies have shown that 2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone can inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation and cell survival. It can also inhibit the activation of AKT and ERK, two signaling pathways involved in cell proliferation and survival. Furthermore, 2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone has been shown to induce apoptosis by activating caspase-3 and PARP, two proteins involved in the regulation of programmed cell death.
Biochemical and Physiological Effects
2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. Studies have also shown that 2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone can modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation. Furthermore, 2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone has been shown to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone has several advantages for lab experiments, including its high potency and selectivity. It is also stable under various conditions and can be easily synthesized in large quantities. However, 2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of the potential use of 2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone in combination with other drugs for the treatment of various diseases. Furthermore, the study of the pharmacokinetics and pharmacodynamics of 2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone could provide valuable insights into its potential therapeutic applications. Finally, the investigation of the potential use of 2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone in the treatment of rare diseases could also be an area of future research.
Conclusion
In conclusion, 2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-tumor, anti-inflammatory, and neuroprotective properties make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone involves a multi-step process that includes the reaction of 2-nitro-1-naphthol with dimethylformamide dimethylacetal, followed by the reaction of the resulting compound with 2-chloroethylpiperazine and sodium hydride. The final step involves the reaction of the intermediate product with acetic anhydride to produce 2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone.
Applications De Recherche Scientifique
2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that 2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone has anti-tumor properties and can inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone has been studied for its neuroprotective effects and potential use in the treatment of neurodegenerative diseases.
Propriétés
Formule moléculaire |
C20H24ClN3O2 |
|---|---|
Poids moléculaire |
373.9 g/mol |
Nom IUPAC |
1-[4-(2-chloroethyl)piperazin-1-yl]-2-[4-(dimethylamino)naphthalen-1-yl]ethane-1,2-dione |
InChI |
InChI=1S/C20H24ClN3O2/c1-22(2)18-8-7-17(15-5-3-4-6-16(15)18)19(25)20(26)24-13-11-23(10-9-21)12-14-24/h3-8H,9-14H2,1-2H3 |
Clé InChI |
BLWROQFQQQCYBU-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)C(=O)C(=O)N3CCN(CC3)CCCl |
SMILES canonique |
CN(C)C1=CC=C(C2=CC=CC=C21)C(=O)C(=O)N3CCN(CC3)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 5-methyl-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B288865.png)
![4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole](/img/structure/B288867.png)

![ethyl 4-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]-1-naphthyl ether](/img/structure/B288876.png)


![1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B288884.png)
![3-[(4-Phenyl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B288885.png)


